![molecular formula C37H42N2O9 B1203205 Milliamine H CAS No. 91197-53-4](/img/structure/B1203205.png)
Milliamine H
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Overview
Description
Milliamine H is a natural product found in Euphorbia milii with data available.
Scientific Research Applications
Milliamine H and I: Peptide Esters from Euphorbia Milii
Marston and Hecker (1984) isolated two diesters of the diterpene alcohol 20-deoxy-5ζ-hydroxyphorbol, named milliamines H and I, from Euphorbia milii. Milliamine H contains a 2-[2-(methylamino)benzoyl]aminobenzoyl dipeptide moiety, showing weak irritant activities (Marston & Hecker, 1984).
Molluscicidal Activity of Milliamines
Zani, Marston, Hamburger, and Hostettmann (1993) discovered milliamines, including milliamine L, from Euphorbia milii var. hislopii. These compounds exhibited significant molluscicidal activity, particularly milliamine L, which showed high potency at a concentration of 4 nM (Zani et al., 1993).
Analytical Procedures for Milliamine L
Nascimento and Zani (1999) developed a chromatographic method for quantifying milliamine L in crude latex, a potent molluscicidal substance. This method supports the standardization of latex in terms of active components, considering its potential as an alternative to synthetic molluscicides (Nascimento & Zani, 1999).
Euphorbia Milii: Source of Milliamines
Marston and Hecker (1983) isolated ingenol esters, including milliamines A-G, from Euphorbia milii. These compounds showed varying degrees of irritant activity, with some not promoting tumor growth in mice (Marston & Hecker, 1983).
properties
CAS RN |
91197-53-4 |
---|---|
Product Name |
Milliamine H |
Molecular Formula |
C37H42N2O9 |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
[(1S,2S,6S,7R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,7-trihydroxy-4,8,12,12,15-pentamethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-[[2-(methylamino)benzoyl]amino]benzoate |
InChI |
InChI=1S/C37H42N2O9/c1-18-16-24-28-34(5,6)37(28,48-21(4)40)31(20(3)35(24,45)27-17-19(2)30(42)36(27,46)29(18)41)47-33(44)23-13-9-11-15-26(23)39-32(43)22-12-8-10-14-25(22)38-7/h8-17,20,24,27-29,31,38,41,45-46H,1-7H3,(H,39,43)/t20-,24+,27+,28-,29-,31-,35-,36+,37-/m1/s1 |
InChI Key |
HRUJEWFJYODYPE-YAJLYFIVSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4([C@@H](C(=C3)C)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6NC |
SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)C)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6NC |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)C)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6NC |
synonyms |
milliamine H |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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